molecular formula C5H13NO B13578793 (2R)-1-Ethoxypropan-2-amine

(2R)-1-Ethoxypropan-2-amine

Cat. No.: B13578793
M. Wt: 103.16 g/mol
InChI Key: UHUULJTYNNNPQR-RXMQYKEDSA-N
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Description

(2R)-1-Ethoxypropan-2-amine is an organic compound with the molecular formula C5H13NO It is a chiral amine with an ethoxy group attached to the second carbon of the propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Ethoxypropan-2-amine typically involves the reaction of ®-propylene oxide with ethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process can be summarized as follows:

    Reactants: ®-propylene oxide and ethylamine.

    Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C.

    Catalysts: A base, such as sodium hydroxide, may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Ethoxypropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, H2O) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2R)-1-Ethoxypropan-2-amine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-Ethoxypropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Ethoxypropan-2-amine: The enantiomer of (2R)-1-Ethoxypropan-2-amine, with similar chemical properties but different biological activities.

    1-Methoxypropan-2-amine: A structurally similar compound with a methoxy group instead of an ethoxy group.

    2-Amino-1-propanol: A related compound with a hydroxyl group instead of an ethoxy group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of an ethoxy group, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

(2R)-1-ethoxypropan-2-amine

InChI

InChI=1S/C5H13NO/c1-3-7-4-5(2)6/h5H,3-4,6H2,1-2H3/t5-/m1/s1

InChI Key

UHUULJTYNNNPQR-RXMQYKEDSA-N

Isomeric SMILES

CCOC[C@@H](C)N

Canonical SMILES

CCOCC(C)N

Origin of Product

United States

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